molecular formula C13H17NO4S B6422806 1-((2,5-Dimethylphenyl)sulfonyl)proline CAS No. 1104519-76-7

1-((2,5-Dimethylphenyl)sulfonyl)proline

Cat. No.: B6422806
CAS No.: 1104519-76-7
M. Wt: 283.35 g/mol
InChI Key: DSNYXAWSXDBVNB-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylphenyl)sulfonyl)proline is a chemical compound that belongs to the class of sulfonyl prolines It is characterized by the presence of a sulfonyl group attached to a proline ring, with a 2,5-dimethylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((2,5-Dimethylphenyl)sulfonyl)proline can be synthesized through a multi-step process involving the sulfonylation of proline. The typical synthetic route includes:

    Sulfonylation Reaction: Proline is reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the sulfonylation reaction under controlled conditions.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the production process.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dimethylphenyl)sulfonyl)proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted proline derivatives.

Scientific Research Applications

1-((2,5-Dimethylphenyl)sulfonyl)proline has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylphenyl)sulfonyl)proline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition or modulation of protein function. The proline ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-((2,4-Dimethylphenyl)sulfonyl)proline
  • 1-((3,5-Dimethylphenyl)sulfonyl)proline
  • 1-((2,5-Dimethylphenyl)sulfonyl)alanine

Comparison: 1-((2,5-Dimethylphenyl)sulfonyl)proline is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-9-5-6-10(2)12(8-9)19(17,18)14-7-3-4-11(14)13(15)16/h5-6,8,11H,3-4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNYXAWSXDBVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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